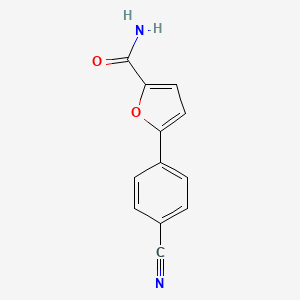![molecular formula C8H5BrClNO2 B11813969 5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11813969.png)
5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-chloroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine). Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran, under an inert atmosphere.
Major Products Formed:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Formation of 5-bromo-7-chloro-3-methylbenzo[d]oxazole-2-carboxylic acid.
Reduction: Formation of 5-bromo-7-chloro-3-methylbenzo[d]oxazol-2-amine.
科学的研究の応用
5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme activities and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
作用機序
5-ブロモ-7-クロロ-3-メチルベンゾ[d]オキサゾール-2(3H)-オンの作用機序は、特定の分子標的との相互作用を含みます。医薬品化学では、病気の経路に関与する酵素や受容体を阻害することによって作用します。例えば、シクロオキシゲナーゼ酵素を阻害し、抗炎症効果をもたらす可能性があります。この化合物の構造により、タンパク質の活性部位に結合し、その正常な機能を阻害し、治療効果を発揮することができます。
類似化合物:
5-ブロモ-2-メチルベンゾ[d]オキサゾール: 塩素原子がない類似構造。
7-クロロ-3-メチルベンゾ[d]オキサゾール-2(3H)-オン: 臭素原子がない類似構造。
5-クロロ-2-メチルベンゾ[d]オキサゾール: 臭素原子がない類似構造で、置換パターンが異なります。
独自性: 5-ブロモ-7-クロロ-3-メチルベンゾ[d]オキサゾール-2(3H)-オンは、臭素原子と塩素原子の両方が存在するため、独特です。これにより、明確な化学反応性と生物活性があります。これらの置換基の組み合わせにより、有機合成における汎用性の高い中間体としての可能性と、医療用途における有効性が向上します。
類似化合物との比較
5-Bromo-2-methylbenzo[d]oxazole: Similar structure but lacks the chlorine atom.
7-Chloro-3-methylbenzo[d]oxazol-2(3H)-one: Similar structure but lacks the bromine atom.
5-Chloro-2-methylbenzo[d]oxazole: Similar structure but lacks the bromine atom and has a different substitution pattern.
Uniqueness: 5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
特性
分子式 |
C8H5BrClNO2 |
|---|---|
分子量 |
262.49 g/mol |
IUPAC名 |
5-bromo-7-chloro-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H5BrClNO2/c1-11-6-3-4(9)2-5(10)7(6)13-8(11)12/h2-3H,1H3 |
InChIキー |
YSCVJKUDHOGUPX-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=CC(=C2)Br)Cl)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


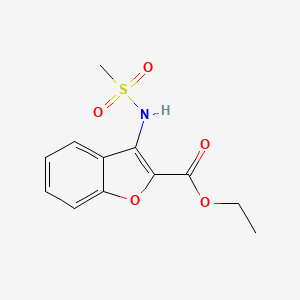
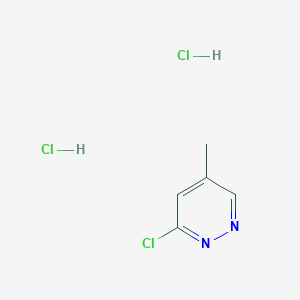

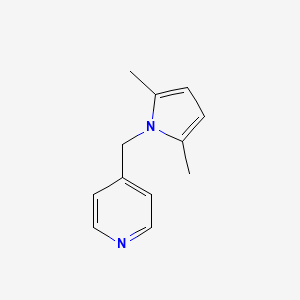
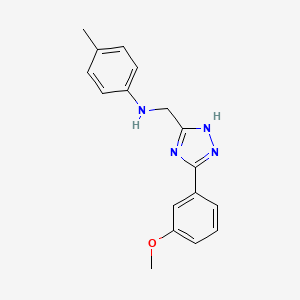

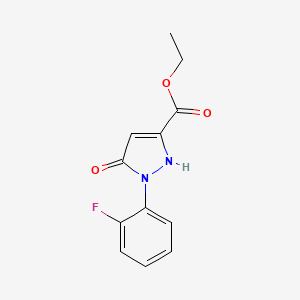
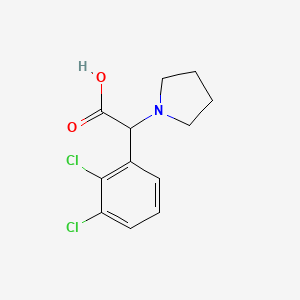

![Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride](/img/structure/B11813944.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid](/img/structure/B11813953.png)
